1-Isoamyl-3-isobutylxanthine

Description

Overview of Xanthine (B1682287) Alkaloids: Chemical Structure and Biological Significance

Xanthine is a purine (B94841) base that is integral to the metabolic pathways of purine degradation in most living organisms. wikipedia.org Its derivatives, collectively known as xanthines, are a class of alkaloids that feature a distinctive heterocyclic structure composed of a pyrimidinedione ring fused to an imidazole (B134444) ring. nih.govresearchgate.net This core structure, 3,7-dihydropurine-2,6-dione, is the foundation upon which a variety of naturally occurring and synthetic compounds are built. wikipedia.orgresearchgate.net The most well-known natural xanthines include caffeine (B1668208) (1,3,7-trimethylxanthine), theophylline (B1681296) (1,3-dimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine). nih.gov

These compounds are recognized for their biological effects, which primarily include acting as mild stimulants and bronchodilators. wikipedia.org The pharmacological actions of xanthines are largely attributed to two main mechanisms: the competitive non-selective inhibition of phosphodiesterase (PDE) enzymes and the non-selective antagonism of adenosine (B11128) receptors. wikipedia.org By inhibiting PDEs, xanthines increase the intracellular concentration of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in many cellular signaling pathways. wikipedia.org Their antagonism of adenosine receptors counters the effects of adenosine, a nucleoside that can cause effects such as bronchoconstriction and sedation. clockss.org

The specific biological profile of each xanthine derivative is determined by the number and position of methyl or other alkyl groups on the purine ring. nih.govclockss.org This structural variation influences their potency and selectivity for different biological targets. nih.gov

Table 1: Prominent Natural Xanthine Alkaloids

| Compound | Chemical Structure | Natural Sources | Key Biological Roles |

|---|---|---|---|

| Caffeine | 1,3,7-trimethylxanthine | Coffee beans, tea leaves, cocoa beans, guarana seeds, kola nuts researchgate.net | Central nervous system stimulant, adenosine receptor antagonist wikipedia.orgresearchgate.net |

| Theophylline | 1,3-dimethylxanthine | Tea leaves, cocoa beans nih.govnih.gov | Bronchodilator, anti-inflammatory, phosphodiesterase inhibitor clockss.orgnih.gov |

| Theobromine | 3,7-dimethylxanthine | Cocoa beans nih.govclockss.org | Diuretic, mild stimulant, weak bronchodilator clockss.org |

Historical Development of Xanthine Research: Key Discoveries and Milestones

The scientific investigation of xanthines began in the late 18th and 19th centuries with the isolation of key purine compounds. Uric acid was the first purine derivative discovered, isolated from urinary calculi in 1776. britannica.com This was followed by the discovery of xanthine itself in 1817, also obtained from a urinary calculus. britannica.com

A significant milestone in xanthine research was the isolation of caffeine. In 1819, the German chemist Friedlieb Runge, at the suggestion of Johann Wolfgang von Goethe, successfully isolated a crystalline substance from coffee beans, which he named "Koffein". clockss.org Around the same time, in 1820, caffeine was also discovered in tea. researchgate.netnih.gov Theobromine was isolated from cacao seeds in 1842 by M.A. Woskresensky. clockss.org Theophylline was discovered much later, in 1888, when it was extracted from tea leaves by the German biologist Albrecht Kossel. nih.gov

The late 19th century saw major advancements in understanding the chemical nature of these compounds. Emil Fischer played a pivotal role, reporting the structure of caffeine in 1882 and achieving its synthesis in 1885. clockss.org The clinical application of xanthines, particularly theophylline for treating asthma, began to gain traction in the early 20th century and became more widespread by the 1950s. nih.gov

Positioning of 1-Isoamyl-3-isobutylxanthine within the Xanthine Class

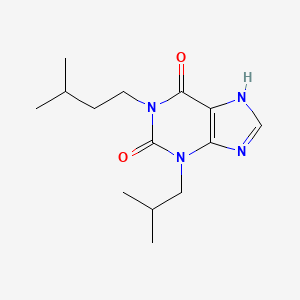

This compound is a synthetic derivative of the xanthine molecule. nih.gov It is characterized by the presence of an isoamyl group attached to the N-1 position and an isobutyl group at the N-3 position of the purine ring. nih.gov This compound is part of a large family of alkylxanthines that have been synthesized and studied to explore structure-activity relationships and to develop agents with specific pharmacological properties.

The fundamental structure of this compound is the xanthine core (3,7-dihydropurine-2,6-dione). wikipedia.orgresearchgate.net Its distinct properties arise from the specific alkyl groups attached to the nitrogen atoms of this core. Unlike the naturally occurring methylxanthines (caffeine, theophylline, theobromine) which have methyl groups, this compound features larger, branched alkyl chains: an isoamyl group (a five-carbon chain) and an isobutyl group (a four-carbon chain).

This compound is closely related to other synthetic dialkylxanthines, most notably 1-methyl-3-isobutylxanthine (IBMX). nih.gov IBMX is a well-studied compound known for its potent, non-selective inhibition of phosphodiesterase enzymes. nih.gov this compound can be considered an analog of IBMX where the methyl group at the N-1 position is replaced by a larger isoamyl group. acs.orgscispace.com Research has shown that such modifications, particularly the elongation or branching of alkyl chains at the N-1 and N-3 positions, significantly influence the compound's receptor affinity and enzyme inhibition potency.

Table 2: Structural Comparison of Selected Xanthine Derivatives

| Compound | N-1 Substituent | N-3 Substituent | N-7 Substituent |

|---|---|---|---|

| Xanthine | Hydrogen | Hydrogen | Hydrogen |

| Theophylline | Methyl | Methyl | Hydrogen |

| 1-Methyl-3-isobutylxanthine (IBMX) | Methyl | Isobutyl | Hydrogen |

| This compound | Isoamyl | Isobutyl | Hydrogen |

The nature of the alkyl substituents at the N-1 and N-3 positions of the xanthine skeleton is crucial in determining the pharmacological activity of the resulting molecule. semanticscholar.org Structure-activity relationship studies have illuminated the distinct roles these positions play.

N-1 Position: Substitution at the N-1 position is considered important for high affinity and selectivity towards adenosine receptors. nih.gov Studies on various 1,3,7-trialkylxanthines have shown that increasing the alkyl chain length at the N-1 position tends to decrease positive chronotropic (heart rate) actions, suggesting a role in determining cardiovascular effects. nih.gov The substitution at this position is more critical than the N-3 substitution for achieving bronchoselectivity. nih.gov

N-3 Position: The substitution at the N-3 position is strongly linked to the bronchodilator properties of xanthines. nih.govnih.gov Research indicates that the N-3 alkyl chain length is significant for increasing the relaxant effect on smooth muscles, such as those in the trachea. semanticscholar.org This effect is correlated with the inhibition of cyclic AMP phosphodiesterase. semanticscholar.orgnih.gov For instance, increasing the alkyl chain length at N-3 in 1-methyl-3-alkyl-substituted xanthines enhances their relaxant effects. semanticscholar.org

In the case of this compound, the presence of these specific alkyl groups suggests a compound with a distinct pharmacological profile. It has been identified as a potent agent for the potentiation of norepinephrine (B1679862), histamine (B1213489), and adenosine-elicited accumulations of cyclic AMP in brain slices. acs.orgscispace.com While it is an effective inhibitor of phosphodiesterases, some studies have noted that it can be a more potent relaxing agent than would be expected based solely on its potency to inhibit cyclic nucleotide hydrolysis in tissue extracts. researchgate.net This suggests that its mechanism of action might be complex, potentially involving more than just PDE inhibition. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

63908-26-9 |

|---|---|

Molecular Formula |

C14H22N4O2 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

1-(3-methylbutyl)-3-(2-methylpropyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C14H22N4O2/c1-9(2)5-6-17-13(19)11-12(16-8-15-11)18(14(17)20)7-10(3)4/h8-10H,5-7H2,1-4H3,(H,15,16) |

InChI Key |

HRWQHFZQHIUCCC-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C |

Other CAS No. |

63908-26-9 |

Synonyms |

1-isoamyl-3-isobutylxanthine 3-isobutyl-1-isoamylxanthine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 1 Isoamyl 3 Isobutylxanthine

Established Synthetic Pathways for Xanthine (B1682287) Ring System Derivatization

The construction of the xanthine ring system can be achieved through several established synthetic routes, with the Traube synthesis being the most classical and widely employed method. scispace.comuniroma1.it However, modern advancements have led to the development of more efficient one-pot strategies and other miscellaneous methods.

Traube Synthesis and Modified Approaches

The Traube synthesis, first reported in 1900, is a cornerstone in purine (B94841) chemistry. scispace.comresearchgate.net The traditional pathway involves the condensation of a 5,6-diaminouracil (B14702) with a one-carbon fragment, such as an activated carboxylic acid or an aldehyde, to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. scispace.com The 5,6-diaminouracil precursor is typically synthesized by the nitrosation of a 6-aminouracil, followed by reduction of the resulting 5-nitroso derivative. scispace.comscribd.com

A common modification of the Traube synthesis involves the reaction of a 1,3-dialkyl-5,6-diaminouracil with an appropriate acid chloride, followed by cyclization to yield the 8-substituted xanthine. thieme-connect.com This cyclization is often achieved by heating the acylated intermediate in a basic aqueous solution or by dehydration with reagents like phosphorus oxychloride. thieme-connect.com For instance, the synthesis of 1,3-dipropylxanthine (B15781) can be derived from 1,3-dipropylurea (B139544) through a modified Traube synthesis. nih.gov

While effective, the classical Traube synthesis can be lengthy and may require harsh reaction conditions. uniroma1.it This has prompted the development of modified approaches to overcome these limitations.

One-Pot Synthetic Strategies and Other Miscellaneous Methods

To improve efficiency and yield, one-pot synthetic strategies have been developed. These methods often combine several steps of the traditional synthesis into a single reaction vessel, avoiding the isolation of intermediates. One such approach involves the in situ acylation, reduction, and cyclodehydration of a 6-amino-5-nitrosouracil (B44844) to produce 8-substituted xanthines. thieme-connect.com This method is particularly advantageous as it can be performed under milder conditions, making it compatible with sensitive functional groups at the C-8 position. thieme-connect.com

Another innovative one-pot method involves a double-amidination reaction. This process starts with readily available 1,3-disubstituted 6-chlorouracils and amidines, proceeding through an intermolecular C-Cl and an intramolecular oxidative C-H amidination to yield polysubstituted xanthines. scispace.com This strategy allows for the introduction of substituents at the N1, N3, N7, and C8 positions during the construction of the xanthine scaffold. scispace.com

Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of 8-substituted xanthines from the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems. researchgate.net

Synthesis of 1-Isoamyl-3-isobutylxanthine: Specific Approaches and Challenges

While specific details on the synthesis of this compound are not extensively documented in the provided search results, its synthesis would logically follow the general principles of xanthine derivatization. evitachem.com The synthesis would likely involve the sequential alkylation of a xanthine precursor at the N-1 and N-3 positions with isoamyl and isobutyl halides, respectively. The order of alkylation and the choice of starting material (e.g., xanthine itself or a pre-functionalized derivative) would be key considerations. Challenges in such a synthesis could include regioselectivity of the alkylation steps and the potential for side reactions, necessitating careful control of reaction conditions and purification of the final product.

Isolation and Purification Techniques for the Compound

The isolation and purification of xanthine derivatives like this compound are crucial for obtaining a pure product. Common techniques employed for the purification of xanthines include:

Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is critical to ensure high recovery of the purified product. For example, ethanol (B145695) is often used for recrystallizing 8-bromocaffeine. researchgate.net

Column Chromatography: This technique is widely used to separate the desired compound from impurities based on their differential adsorption to a stationary phase. google.com The choice of solvent system (eluent) is optimized to achieve good separation.

Ammonium (B1175870) Sulfate Precipitation: This method is often used in the initial stages of purifying xanthine oxidase from crude extracts by selectively precipitating proteins. scispace.comnih.gov

Affinity Chromatography: This highly specific purification method utilizes the binding affinity of a target molecule (like xanthine oxidase) to a ligand immobilized on a chromatographic matrix. nih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is effective for purifying charged xanthine derivatives or related enzymes. nih.govnih.gov

The purity of the final compound is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, Mass Spectrometry). google.commdpi.com

Design and Synthesis of this compound Analogs and Derivatives

The pharmacological properties of xanthines can be finely tuned by introducing various substituents at different positions of the purine ring. uniroma1.it The N-1, N-3, N-7, and C-8 positions are key sites for structural modifications. uniroma1.itresearchgate.netnih.gov

Strategies for Structural Modifications at N-1, N-3, N-7, and C-8 Positions

The reactivity of the nitrogen atoms in the xanthine ring generally follows the order N7 > N3 > N1, which can be exploited for regioselective alkylation. researchgate.net

N-1 and N-3 Positions: Alkyl groups are commonly introduced at these positions. The length and nature of these alkyl chains can significantly influence the biological activity. researchgate.net For example, increasing the chain length at the N-1 and N-3 positions has been shown to increase affinity for certain receptors. researchgate.net Synthesis of 1,3-disubstituted xanthines can be achieved through various methods, including solid-phase synthesis which allows for the efficient preparation of a library of analogs. acs.org

N-7 Position: Alkylation at the N-7 position is a common modification. For instance, 8-bromotheophylline (B15645) can be alkylated at the N-7 position as a step towards synthesizing tricyclic xanthines. nih.gov Selective N-7 alkylation can also be achieved using specific protecting group strategies. epa.gov

C-8 Position: The C-8 position is a versatile site for introducing a wide range of substituents, including aryl, heteroaryl, and alkyl groups. researchgate.netfrontiersin.org One powerful method for C-8 arylation is the Suzuki cross-coupling reaction, which involves the reaction of an 8-haloxanthine with a boronic acid in the presence of a palladium catalyst. researchgate.net Oxidative bromination at the C-8 position provides a key intermediate for further functionalization. nih.gov

Table of Synthetic Strategies for Xanthine Derivatization

| Position | Modification Strategy | Example Reagents/Conditions |

| N-1, N-3 | Alkylation | Alkyl halides, Base (e.g., K₂CO₃) |

| N-7 | Alkylation | Dihalogenoalkanes, Benzyltriethylammonium chloride (TEBA), K₂CO₃ nih.gov |

| C-8 | Oxidative Bromination | HBr, NaClO₃, CH₃COOH nih.gov |

| C-8 | Suzuki Cross-Coupling | Arylboronic acids, Palladium catalyst, Base researchgate.net |

| C-8 | Condensation | Aldehydes, Oxidative cyclization nih.gov |

Exploration of Isomeric and Homologous Xanthine Derivatives

The biological activity of xanthine derivatives is highly dependent on the nature and position of their substituents. Variations in the alkyl chains at the N1 and N3 positions give rise to a wide range of isomeric and homologous compounds with distinct pharmacological profiles. The study of these derivatives provides valuable insights into structure-activity relationships (SAR).

Another set of isomers includes those with different branching patterns of the alkyl chains, such as using n-amyl, sec-amyl, or tert-amyl in place of isoamyl, and n-butyl, sec-butyl, or tert-butyl in place of isobutyl. For example, 1-n-amyl-3-n-butylxanthine would be an isomer. Research on various 1,3-dialkylxanthines has shown that even subtle changes in the alkyl substituents can lead to significant differences in their potency and selectivity as, for example, adenosine (B11128) receptor antagonists or phosphodiesterase inhibitors.

A homologous series of xanthine derivatives can be generated by systematically varying the length of the alkyl chains at the N1 and N3 positions. This allows for a systematic investigation of how properties like lipophilicity and steric hindrance affect biological activity. For instance, a homologous series related to this compound could involve increasing or decreasing the number of carbon atoms in the alkyl substituents.

Studies on such series have revealed that increasing the alkyl chain length at the N1 and N3 positions can enhance affinity for certain biological targets. For example, in a series of 1,3-dialkylxanthines, increasing the chain length from methyl to propyl or butyl has been shown to increase potency at adenosine receptors.

The synthesis of these homologous derivatives would follow the same general synthetic routes as described for this compound, with the appropriate N,N'-dialkylurea used as the starting material in the Traube synthesis. The chemical characterization would similarly involve techniques like NMR and mass spectrometry to confirm the structures.

| Compound Name | Structure | Relationship to this compound |

| This compound | C14H22N4O2 | Target Compound |

| 1-Isobutyl-3-isoamylxanthine | C14H22N4O2 | Positional Isomer |

| 1-n-Amyl-3-n-butylxanthine | C14H22N4O2 | Structural Isomer |

| 1-Propyl-3-isobutylxanthine | C12H18N4O2 | Lower Homolog |

| 1-Hexyl-3-isobutylxanthine | C15H24N4O2 | Higher Homolog |

Molecular and Cellular Mechanisms of Action of 1 Isoamyl 3 Isobutylxanthine

Phosphodiesterase (PDE) Inhibition

1-Isoamyl-3-isobutylxanthine functions as a potent inhibitor of phosphodiesterases, the enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). scispace.com This inhibition is the foundational step through which it exerts its biological effects. The compound is structurally related to other well-known PDE inhibitors like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and they share similar, though not identical, inhibitory profiles. wikipedia.orgscispace.com Xanthines with bulky substituents in the 1- and 3- positions, such as this compound, are noted for being potent agents for the inhibition of phosphodiesterases. researchgate.net

Identification and Characterization of PDE Isoform Selectivity

While this compound is considered a powerful PDE inhibitor, its selectivity across the various PDE isoforms shows tissue-dependent variations. researchgate.net Its closely related analog, IBMX, is known to be a non-specific inhibitor, affecting multiple PDE families including PDE1, PDE2, PDE3, PDE4, PDE5, PDE7, and PDE11, while being ineffective against PDE8 and PDE9. caymanchem.combpsbioscience.com This broad-spectrum activity is a common characteristic among many xanthine (B1682287) derivatives. wikipedia.org

Research comparing analogs of 1-methyl-3-isobutylxanthine has been crucial in understanding the structure-activity relationship for PDE inhibition. nih.gov Studies on separated forms of phosphodiesterases from pig coronary arteries have helped to characterize the inhibitory action of various xanthine derivatives, including this compound. nih.govacs.org

This compound is an effective inhibitor of phosphodiesterases responsible for the breakdown of cAMP. scispace.comresearchgate.net This action prevents the conversion of cAMP into its inactive form, AMP. In studies using guinea pig cerebral cortical slices, this compound was identified as a remarkably potent agent for potentiating the accumulation of cAMP elicited by various signaling molecules. acs.orgacs.org Research on WI-38 fibroblasts also demonstrated its role as an inhibitor of fibroblast phosphodiesterase activity, specifically interfering with the degradation of cAMP. researchgate.net Its inhibitory action on cAMP-PDEs is a key component of its mechanism. nih.gov

| Compound | Target/System | Effect |

| This compound | Guinea Pig Cerebral Cortical Slices | Potent inhibitor of phosphodiesterases regulating cyclic AMP levels. scispace.comresearchgate.net |

| This compound | WI-38 Fibroblasts | Inhibits phosphodiesterase activity, attenuating the fall in cyclic AMP content. researchgate.net |

| IBMX (analog) | Multiple PDE Isoforms | Non-selective inhibitor of cAMP phosphodiesterases (e.g., PDE1, PDE2, PDE3, PDE4, PDE7, PDE11). caymanchem.combpsbioscience.com |

In addition to its effects on cAMP, this compound also inhibits cGMP-hydrolyzing phosphodiesterases. nih.gov However, its relative potency can differ depending on the tissue source of the enzymes. For instance, in studies on enzymes from pig coronary artery, it was found to be about twofold more potent as an inhibitor of cAMP hydrolysis than of cGMP hydrolysis. Conversely, in supernatant from pig sperm homogenates, it was three- to fourfold more potent as an inhibitor of cGMP hydrolysis compared to cAMP hydrolysis. This demonstrates that the selectivity of this compound can be highly dependent on the specific PDE isoforms present in a given cell type.

| Compound | Tissue Source | Relative Inhibitory Potency |

| This compound | Pig Coronary Artery | ~2x more potent for cAMP-PDE vs. cGMP-PDE |

| This compound | Pig Sperm | ~3-4x more potent for cGMP-PDE vs. cAMP-PDE |

Modulatory Effects on Intracellular Cyclic Nucleotide Levels (cAMP and cGMP)

A direct consequence of PDE inhibition by this compound is the accumulation of cyclic nucleotides within the cell. By blocking their degradation, the compound leads to elevated intracellular concentrations of both cAMP and cGMP. bpsbioscience.comtargetmol.com

In guinea pig cerebral cortical slices, this compound not only potentiates the accumulation of cAMP elicited by neurotransmitters like norepinephrine (B1679862) and histamine (B1213489) by 2- to 6-fold, but it also causes a 2- to 3-fold elevation of basal cAMP levels on its own. researchgate.net This effect is attributed to its potent inhibition of phosphodiesterases. scispace.comresearchgate.net Similarly, in rat anterior pituitary cells, this compound alone was shown to elevate intracellular cAMP accumulation. nih.gov Studies in WI-38 fibroblasts also showed that the compound could attenuate the decrease in cAMP levels, effectively leading to higher net concentrations. researchgate.net The closely related IBMX is also widely used experimentally to increase intracellular cAMP and cGMP levels. targetmol.comnih.govserva.de

| System | Effect of this compound | Magnitude of Change |

| Guinea Pig Cerebral Cortical Slices | Elevation of basal cyclic AMP levels. researchgate.net | 2 to 3-fold increase. researchgate.net |

| Guinea Pig Cerebral Cortical Slices | Potentiation of agonist-elicited cyclic AMP accumulation. researchgate.net | 2 to 6-fold potentiation. researchgate.net |

| Rat Anterior Pituitary Cells | Elevation of intracellular cyclic AMP. nih.gov | Significant increase. nih.gov |

| WI-38 Fibroblasts | Attenuation of cyclic AMP decrease. researchgate.net | Maintained higher cAMP levels. researchgate.net |

Downstream Signaling Pathway Activation and Cellular Responses

The elevation of intracellular cyclic nucleotide levels, particularly cAMP, initiates a cascade of downstream signaling events. These events are responsible for the ultimate cellular responses observed following treatment with this compound.

The primary effector for cAMP in most eukaryotic cells is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). The increase in intracellular cAMP concentration resulting from PDE inhibition by xanthine derivatives like this compound leads directly to the activation of PKA. wikipedia.orgbpsbioscience.comserva.de

In a study on rat anterior pituitary cells, the synergistic effects of this compound on hormone release were linked to the activation of the PKA pathway. nih.gov The study concluded that synergistic cellular responses occur in the presence of events that directly activate PKA. nih.gov While direct measurement of PKA activation by this compound is not detailed in all studies, the mechanism is well-established for its class of compounds. For example, the related compound IBMX is known to activate PKA as a consequence of elevating cAMP levels. wikipedia.orgserva.denih.gov This activation of PKA allows for the phosphorylation of numerous substrate proteins, thereby altering their activity and leading to a wide range of cellular responses.

Influence on Neurotransmitter-Elicited Cyclic AMP Accumulation in Tissue Slices (e.g., norepinephrine, histamine, adenosine)

This compound has demonstrated a marked ability to potentiate the accumulation of cyclic adenosine monophosphate (cAMP) elicited by various neurotransmitters and neuromodulators in brain tissue. scispace.comresearchgate.net In studies using guinea pig cerebral cortical slices, this compound significantly enhances the effects of norepinephrine, histamine, and adenosine. scispace.comresearchgate.net

With an EC50 value of approximately 5 μM, this compound can amplify the accumulation of cAMP by two- to six-fold when stimulated by these neurochemicals. researchgate.net Beyond its potentiating effects, the compound itself can induce a two- to three-fold increase in the basal levels of cAMP. researchgate.net The mechanism behind this potentiation is linked to its potent inhibition of phosphodiesterases, the enzymes responsible for the degradation of cAMP. scispace.comresearchgate.net By retarding the breakdown of cAMP, as shown after stimulation with adenosine, this compound ensures higher and more sustained levels of this second messenger. researchgate.net

The structural characteristics of this compound, specifically the bulky substituents at the 1- and 3-positions of the xanthine core, are thought to contribute to its profile as a potent phosphodiesterase inhibitor with relatively weak adenosine-antagonist properties. researchgate.netscispace.com This contrasts with other xanthine derivatives where different substitutions can lead to more pronounced adenosine receptor blockade. researchgate.net For instance, the 1-methyl derivative of 3-isobutylxanthine and 1-isoamyl-3-methylxanthine are inhibitory, likely due to their ability to block adenosine receptors. researchgate.net

The potentiation of cAMP accumulation by this compound extends to various experimental models and is not limited to a single neurotransmitter system. This broad-spectrum potentiation underscores its significant role as a tool for studying cAMP-mediated signaling pathways in the central nervous system. acs.orgcore.ac.ukacs.org

Adenosine Receptor (AR) Antagonism

While primarily recognized for its potent phosphodiesterase inhibition, this compound also interacts with adenosine receptors, albeit with a distinct selectivity profile compared to other xanthine derivatives. researchgate.netscispace.comresearchgate.net

Research indicates that this compound exhibits a notable selectivity for the A1 adenosine receptor subtype. researchgate.netnih.govbiocrick.com This selectivity is a key feature that distinguishes it from many other xanthines, such as caffeine (B1668208) and theophylline (B1681296), which are generally non-selective antagonists at A1 and A2 receptors. researchgate.netnih.gov

The antagonism of the A1 adenosine receptor by this compound is a significant aspect of its pharmacological profile. researchgate.netnih.govbiocrick.com This selectivity is influenced by its chemical structure, particularly the alkyl groups at the 1- and 3-positions. researchgate.netnih.gov The introduction of an 8-phenyl substituent to this compound has been shown to retain its striking A1 antagonist selectivity. researchgate.netnih.gov However, the addition of a more polar p-sulfophenyl group at the 8-position leads to a virtual loss of this selectivity. researchgate.netnih.gov

When compared to other xanthine antagonists, the selectivity of this compound is noteworthy. While many xanthines like theophylline and caffeine show little to no selectivity between A1 and A2 receptors, others have been engineered for greater subtype specificity. researchgate.netnih.govnih.gov For example, replacing the methyl groups of theophylline with larger alkyl groups like n-propyl can confer A1 selectivity, especially when combined with an 8-phenyl group. researchgate.net 1,3-Dipropyl-8-phenylxanthine, for instance, is a potent and somewhat selective A1-receptor antagonist. nih.gov In contrast, this compound is considered to have very low activity as an adenosine-antagonist, making it a useful tool for specifically inhibiting phosphodiesterase. scispace.comresearchgate.net The addition of an 8-phenyl group markedly increases the activity of this compound at adenosine receptors. nih.gov

| Compound | A1 Receptor Selectivity | Reference |

|---|---|---|

| This compound | Strikingly selective A1 antagonist | researchgate.netnih.gov |

| Theophylline | Non-selective | researchgate.netnih.gov |

| Caffeine | Non-selective | researchgate.net |

| 1,3-Dipropyl-8-phenylxanthine | Somewhat selective A1 antagonist | nih.gov |

| 8-Phenyltheophylline | Not particularly selective | nih.gov |

| 1-Isoamyl-3-isobutyl-8-phenylxanthine | Retains A1 antagonist selectivity | researchgate.netnih.gov |

| 8-(p-sulfophenyl)-1-isoamyl-3-isobutylxanthine | Selectivity is virtually lost | researchgate.netnih.gov |

Binding studies have been crucial in elucidating the interaction of this compound with adenosine receptors. These studies often utilize radioligands to determine the affinity of the compound for different receptor subtypes. The introduction of various substituents on the xanthine core has been shown to significantly alter binding affinity and selectivity. For instance, an 8-phenyl substituent markedly increases the activity of this compound at adenosine receptors. nih.gov

Characterization of Adenosine Receptor Subtype Affinity and Selectivity

Other Potential Molecular Targets and Interactions of this compound

While primarily recognized for its potent inhibition of cyclic nucleotide phosphodiesterases and its interactions with adenosine receptors, the pharmacological profile of this compound and related xanthines extends to other molecular targets. These interactions, though less characterized, contribute to the compound's complex biological activity and suggest mechanisms of action beyond its principal roles.

Modulation of Ion Channels (e.g., in comparison to related xanthines)

The influence of xanthine derivatives on ion channel activity presents a complex picture, with effects varying based on the specific xanthine, cell type, and ion channel . Direct research on this compound's ion channel modulation is limited, but studies on the closely related compound 3-isobutyl-1-methylxanthine (IBMX) provide significant insights.

IBMX has been demonstrated to inhibit ion channels in various tissues, including the neuromuscular junction, GH3 pituitary cells, and vascular smooth muscle cells. mpbio.com A key finding is that IBMX can reversibly inhibit sustained, voltage-dependent calcium currents in neuronal and endocrine cell lines. nih.gov This inhibitory action occurs through a mechanism that is independent of changes in intracellular cyclic AMP (cAMP) levels, indicating a direct effect on the channel or a closely related regulatory protein rather than an action secondary to phosphodiesterase inhibition. nih.gov The potency of this effect varies among xanthine derivatives, with the order of potency being IBMX > theophylline > caffeine > xanthine. nih.gov

Furthermore, IBMX has been shown to induce chloride (Cl⁻) secretion through the G551D mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial ion channel. nih.gov This suggests a potential role for certain xanthines in modulating the function of this specific channel. nih.gov

In contrast, one study on barnacle muscle fibers found that this compound (referred to as IAX) did not augment proctolin-stimulated sodium (Na⁺) efflux, a process dependent on the activation of calcium (Ca²⁺) channels. nih.gov This suggests that in this specific biological system, this compound does not significantly interact with the Ca²⁺ channels involved in the proctolin (B33934) response. nih.gov

Table 1: Comparative Effects of Xanthines on Ion Channel Activity

| Compound | Channel Type | Effect | System/Cell Line | Citation |

|---|---|---|---|---|

| This compound | Ca²⁺ Channels | No augmentation of proctolin-stimulated Na⁺ efflux | Barnacle Muscle Fibers | nih.gov |

| 3-Isobutyl-1-methylxanthine (IBMX) | Sustained Ca²⁺ Current | Inhibition (cAMP-independent) | GH3, PC12, SY5Y, RINm5f Cells | nih.gov |

| 3-Isobutyl-1-methylxanthine (IBMX) | CFTR Cl⁻ Channel (G551D mutant) | Induction of Cl⁻ secretion | G551D Mutant Mouse Intestine | nih.gov |

| Theophylline | Sustained Ca²⁺ Current | Inhibition (less potent than IBMX) | GH3, PC12, SY5Y, RINm5f Cells | nih.gov |

| Caffeine | Sustained Ca²⁺ Current | Inhibition (less potent than Theophylline) | GH3, PC12, SY5Y, RINm5f Cells | nih.gov |

Interaction with Other Enzymes (e.g., alkaline phosphatases)

Beyond phosphodiesterases, xanthine derivatives have been shown to interact with other classes of enzymes, notably alkaline phosphatases (APs). acs.orgacs.org These enzymes are involved in various physiological processes, including bone metabolism and signal transduction, by removing phosphate (B84403) groups from a multitude of molecules.

Research has identified this compound as a potent inhibitor of beef liver alkaline phosphatase. researchgate.net The inhibition of alkaline phosphatase by substituted xanthines has been documented as a distinct enzymatic interaction. acs.org Studies on related compounds have shown that xanthines such as theophylline and 1-carboxymethyl-3-isobutylxanthine act as uncompetitive inhibitors of calf intestinal alkaline phosphatase. researchgate.net Uncompetitive inhibition suggests that these xanthines bind to the enzyme-substrate complex, a mechanism distinct from many other enzyme inhibitors.

The inhibition of AP induction in cell cultures by xanthine derivatives like caffeine, theophylline, and IBMX has also been observed, correlating with increases in intracellular cAMP concentrations. scispace.com This suggests that in some contexts, the effect on alkaline phosphatase activity may be linked to the primary mechanism of PDE inhibition. scispace.com However, direct inhibition of the enzyme, as seen with this compound on beef liver AP, represents a separate molecular interaction. researchgate.net

Table 2: Inhibition of Alkaline Phosphatase (AP) by Xanthine Derivatives

| Compound | Enzyme Source | Type of Inhibition/Effect | Citation |

|---|---|---|---|

| This compound | Beef Liver AP | Potent Inhibitor | researchgate.net |

| Theophylline | Calf Intestinal AP | Uncompetitive Inhibitor (21.3% inhibition at 80 μM) | researchgate.net |

| 1-Carboxymethyl-3-isobutylxanthine | Calf Intestinal AP | Uncompetitive Inhibitor (38.7% inhibition at 80 μM) | researchgate.net |

| IBMX, Theophylline, Caffeine | HeLa Cells | Inhibition of AP activity induction | scispace.com |

Structure Activity Relationship Sar Studies of 1 Isoamyl 3 Isobutylxanthine and Its Analogs

Elucidation of Structural Determinants for PDE Inhibition Potency and Selectivity

The inhibition of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, is a hallmark of many xanthine (B1682287) compounds. The potency and selectivity of this inhibition are closely tied to the structural characteristics of the xanthine molecule.

Research into xanthine derivatives has consistently shown that the size and nature of the alkyl substituents at the N-1 and N-3 positions are crucial for PDE inhibitory activity. nih.gov Generally, increasing the length of the alkyl chains at these positions tends to enhance the inhibitory potency against PDEs. nih.govosri.asia

| Compound | N-1 Substituent | N-3 Substituent | Relative PDE Inhibitory Potency |

| 3-methylxanthine | H | Methyl | Low |

| 3-n-propylxanthine | H | n-Propyl | Moderate |

| 3-n-butylxanthine | H | n-Butyl | High |

| 1-methyl-3-methylxanthine (Theophylline) | Methyl | Methyl | Higher than 3-methylxanthine |

| 1-methyl-3-n-butylxanthine | Methyl | n-Butyl | Very High |

| 1-methyl-3-isobutylxanthine (IBMX) | Methyl | Isobutyl | Potent |

This table illustrates the general SAR trends for N-1 and N-3 alkyl substitutions on PDE inhibition, based on findings from comparative studies. osri.asiaresearchgate.net

The specific presence of an isoamyl (3-methylbutyl) group at the N-1 position and an isobutyl (2-methylpropyl) group at the N-3 position in 1-isoamyl-3-isobutylxanthine defines its unique interaction with PDE enzymes. While direct comparative studies isolating these exact moieties are limited, their roles can be inferred from general SAR principles. The branched nature and increased carbon number of these groups, compared to smaller alkyl chains like methyl or ethyl, contribute to greater hydrophobic interactions within the binding pocket of the enzyme.

Analysis of Structural Features Governing Adenosine (B11128) Receptor Affinity and Subtype Selectivity

Xanthines are well-known antagonists of adenosine receptors, another key aspect of their pharmacological profile. The substituents at the N-1 and N-3 positions are also critical in determining the affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3).

For this compound, there are conflicting reports regarding its adenosine receptor activity. One study highlighted its "striking selectivity" as an antagonist for the A1 adenosine receptor subtype. researchgate.net Conversely, another comprehensive analysis of various xanthines classified this compound as a relatively weak adenosine antagonist, with an IC50 value greater than 100 μM in an assay measuring antagonism of adenosine-stimulated cyclic AMP. researchgate.net This discrepancy may arise from different experimental models or conditions.

Generally, for 1,3-dialkylxanthines, increasing the alkyl chain length beyond methyl groups tends to enhance adenosine receptor antagonist potency. nih.gov The introduction of propyl or isobutyl groups at the N-3 position, when an N-1 substituent is present, can increase affinity, particularly for the A1 receptor subtype. researchgate.net The larger, hydrophobic isoamyl and isobutyl groups of this compound would be expected to occupy hydrophobic pockets within the receptor structure, contributing to binding affinity.

Comparative SAR Analysis with Chemically Related Xanthines (e.g., 3-Isobutyl-1-methylxanthine (B1674149) (IBMX))

A comparative analysis with the widely studied compound 3-isobutyl-1-methylxanthine (IBMX) is particularly instructive. IBMX differs from this compound only by the substituent at the N-1 position (methyl vs. isoamyl).

IBMX is known as a potent, non-selective PDE inhibitor with reported IC50 values of 6.5 μM, 26.3 μM, and 31.7 μM for PDE3, PDE4, and PDE5, respectively. targetmol.com Both IBMX and this compound are effective at inhibiting PDE. osri.asianih.gov However, IBMX is also a recognized adenosine receptor antagonist. nih.gov This dual activity can complicate the interpretation of its effects in cellular systems; its antagonism of endogenous adenosine can sometimes counteract the expected rise in cAMP from PDE inhibition. nih.gov

In a direct comparison of adenosine antagonism, one study ranked IBMX as a more potent antagonist than this compound. researchgate.net This suggests that the larger isoamyl group at the N-1 position may decrease affinity for adenosine receptors compared to the smaller methyl group of IBMX, or at least not enhance it. This difference highlights a key SAR principle: a single modification (methyl to isoamyl) can shift the balance of activity between two distinct targets (PDEs and adenosine receptors).

| Compound | N-1 Substituent | N-3 Substituent | Primary Target Profile | Adenosine Antagonism |

| This compound | Isoamyl | Isobutyl | Potent PDE inhibitor. acs.orgresearchgate.net | Weak to moderate A1-selective antagonist. researchgate.netresearchgate.net |

| 3-Isobutyl-1-methylxanthine (IBMX) | Methyl | Isobutyl | Potent, non-selective PDE inhibitor. targetmol.com | Moderate antagonist. researchgate.netnih.gov |

| Theophylline (B1681296) | Methyl | Methyl | Non-selective PDE inhibitor. osri.asia | Moderate antagonist. researchgate.net |

This table provides a comparative overview of this compound and related xanthines.

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational methods are powerful tools for understanding and predicting the interactions between a ligand like this compound and its protein targets.

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when it interacts with the binding site of a protein. researchgate.net This method involves creating a three-dimensional model of the target protein (e.g., a PDE isozyme or an adenosine receptor subtype) and computationally placing the ligand (this compound) into the active site. volkamerlab.org

The process typically involves:

Preparation of Protein and Ligand: Obtaining or modeling the 3D structures of the protein target and the ligand. This includes adding hydrogen atoms and assigning appropriate charges. cam.ac.uk

Defining the Binding Site: Identifying the specific cavity or pocket on the protein where the ligand is expected to bind.

Conformational Sampling: The docking algorithm explores various possible conformations of the ligand within the binding site, accounting for rotatable bonds. volkamerlab.org

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding free energy. Lower scores typically indicate a more favorable interaction. researchgate.net

For this compound, docking simulations could be used to visualize how the isoamyl and isobutyl groups fit into the hydrophobic subpockets of a PDE active site. The simulations could identify specific amino acid residues that form van der Waals or hydrophobic interactions with these alkyl chains, explaining the observed potency. Similarly, docking into different adenosine receptor subtypes could help rationalize its reported A1 selectivity by comparing the predicted binding energies and interaction patterns across the A1, A2A, A2B, and A3 receptors. researchgate.net Such computational studies serve as a valuable predictive tool to guide the synthesis of new analogs with improved potency and selectivity.

Analytical Methodologies for 1 Isoamyl 3 Isobutylxanthine

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental for the separation and identification of 1-Isoamyl-3-isobutylxanthine from complex mixtures, such as reaction media or biological extracts. The selection of a specific method is contingent on the sample matrix and the analytical objective, whether for qualitative identification or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of xanthine (B1682287) derivatives due to its high resolution and sensitivity. While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, methods developed for structurally similar compounds, such as theophylline (B1681296) and its derivatives, provide a solid foundation. researchgate.net

A typical HPLC method for a xanthine analog would employ a reverse-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). This setup allows for the efficient separation of the relatively nonpolar this compound from more polar impurities or metabolites. Detection is commonly achieved using a UV detector, as the purine (B94841) ring system of xanthines exhibits strong absorbance in the UV range, typically around 270-280 nm.

Table 1: Illustrative HPLC Parameters for Xanthine Analysis

| Parameter | Typical Value |

|---|---|

| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

Note: This table represents a general method and would require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For enhanced specificity and sensitivity, especially in complex biological matrices, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This powerful combination allows for the unequivocal identification and quantification of the target compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. LC-MS/MS methods have been successfully developed for the quantification of other xanthines, like caffeine (B1668208) and its metabolites, in biological fluids such as plasma. researchgate.netresearchgate.net

In an LC-MS/MS analysis of this compound, the compound would first be separated by HPLC and then ionized, typically using electrospray ionization (ESI) in positive mode. The precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and fragmented to produce characteristic product ions. The monitoring of these specific mass transitions (Selected Reaction Monitoring - SRM) provides excellent selectivity and allows for quantification even at very low concentrations. The use of a stable isotope-labeled internal standard would be crucial for accurate and precise quantification in such assays. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural verification of newly synthesized batches of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provides comprehensive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons of the isoamyl and isobutyl groups, including the distinct doublets and multiplets for the alkyl chains, as well as signals for the proton on the purine ring. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. These would include C-H stretching vibrations for the alkyl groups, C=O stretching for the two carbonyl groups on the xanthine core, and C=N and C=C stretching vibrations associated with the heterocyclic ring system. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a solvent like ethanol (B145695) or methanol would exhibit a characteristic absorption maximum (λ_max) typical for the xanthine chromophore, generally observed in the region of 270-280 nm.

Quantitative Determination in Biological Matrices

The primary application of this compound is as a tool compound in research to inhibit phosphodiesterase (PDE) activity in various biological preparations, including tissue homogenates and cellular extracts. researchgate.netresearchgate.net Consequently, analytical efforts are often focused on quantifying the effect of the compound (i.e., the resulting changes in cyclic AMP or cyclic GMP levels) rather than the concentration of the compound itself within the matrix.

Methods to measure these second messengers include competitive immunoassays and enzymatic fluorometric assays. researchgate.net However, to correlate the observed biological effect with the concentration of the inhibitor, a robust method for quantifying this compound in the biological matrix is necessary. LC-MS/MS, as described in section 5.1.2, is the gold standard for this purpose due to its high sensitivity and selectivity, which are required to measure drug concentrations in complex samples like coronary artery supernatant or homogenates of pig sperm. researchgate.netresearchgate.net The sample preparation would typically involve protein precipitation with a solvent like acetonitrile, followed by centrifugation and analysis of the supernatant.

High-Throughput Screening Assays for Functional Activity

Assays to determine the functional activity of this compound are centered on its ability to inhibit PDE enzymes. These assays are crucial for determining its potency (e.g., IC₅₀ value) and selectivity against different PDE isoforms. Such assays can be adapted to a high-throughput screening (HTS) format to test libraries of compounds for similar activity.

A common method involves incubating the PDE enzyme with its substrate, either cAMP or cGMP, in the presence of varying concentrations of the inhibitor. The amount of substrate remaining or product formed (AMP or GMP) is then quantified. Modern HTS-compatible methods often rely on fluorescence or luminescence-based readouts. For example, an enzymatic assay can be used where the product of the PDE reaction (AMP or GMP) is converted into ATP, which is then quantified using a luciferase-luciferin reaction that produces a luminescent signal. The reduction in signal in the presence of an inhibitor like this compound corresponds to its inhibitory activity. This compound has been shown to be a potent inhibitor of phosphodiesterases in preparations from guinea pig cerebral cortical slices. researchgate.netcore.ac.uk

Preclinical and Mechanistic in Vitro and Ex Vivo Investigations

Studies in Isolated Tissue Preparations (e.g., guinea pig cerebral cortical slices, pig coronary artery, rat phrenic-hemidiaphragm)

1-Isoamyl-3-isobutylxanthine has been demonstrated to be a potent agent in studies using isolated tissue preparations, particularly in the context of cyclic nucleotide metabolism.

In guinea pig cerebral cortical slices , this compound is recognized as an exceptionally potent and effective inhibitor of phosphodiesterases (PDEs) that regulate cyclic AMP (cAMP) levels. researchgate.netscispace.com Research has shown that it potentiates the accumulation of cAMP elicited by various neuro-transmitters, including norepinephrine (B1679862), histamine (B1213489), and adenosine (B11128), by two- to six-fold. researchgate.netresearchgate.net Furthermore, the compound itself can cause a two- to three-fold increase in the basal levels of cAMP. researchgate.net It also slows the degradation of cAMP after initial stimulation by adenosine. researchgate.net This evidence points to its significant role in modulating cAMP metabolism within brain tissue. researchgate.net Unlike some related xanthine (B1682287) derivatives, those with bulky substituents at the 1- and 3-positions, such as this compound, are considered relatively weak adenosine-antagonists, making them more specific and potent inhibitors of PDEs involved in cAMP metabolism. researchgate.net

In studies involving pig coronary artery , this compound was synthesized and evaluated as an inhibitor of different forms of cyclic nucleotide phosphodiesterase, specifically the peak I and peak II forms. nih.govacs.org While most analogues tested were less effective than the well-known inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX), these studies confirmed that the active sites of both enzyme forms could accommodate such "stretched-out" xanthines. nih.govacs.org One study noted that this compound was a more potent inhibitor of cAMP hydrolysis than cGMP hydrolysis in the coronary artery supernatant fraction. researchgate.net

Specific research findings on the effects of this compound on the rat phrenic-hemidiaphragm preparation were not identified in the reviewed literature.

Table 1: Effects of this compound on Isolated Tissue Preparations

| Tissue Preparation | Observed Effect | References |

|---|---|---|

| Guinea Pig Cerebral Cortical Slices | Potent inhibitor of cAMP phosphodiesterase; Potentiates norepinephrine-, histamine-, and adenosine-elicited cAMP accumulation; Increases basal cAMP levels. | researchgate.netscispace.comresearchgate.netacs.orgcore.ac.uk |

| Pig Coronary Artery | Inhibitor of peak I and peak II forms of cyclic nucleotide phosphodiesterase; More potent inhibitor of cAMP hydrolysis than cGMP hydrolysis. | nih.govacs.orgresearchgate.netdrugbank.com |

Investigations in Cultured Cell Lines (e.g., astrocytoma cells, neuroblastoma cells, adipocytes, sensory neurons)

The effects of this compound have been explored in various cultured cell lines, providing further insight into its mechanism of action at the cellular level.

In 1321N1 human astrocytoma cells , this compound was used to identify the specific phosphodiesterase regulated by muscarinic cholinergic receptors. nih.gov Unlike other PDE inhibitors such as IBMX, this compound did not block the attenuation of isoproterenol-stimulated cAMP accumulation caused by muscarinic receptor activation. nih.govdbcls.jp Instead, it enhanced this isoproterenol-stimulated cAMP accumulation, suggesting it does not inhibit the calmodulin-stimulated phosphodiesterase that is regulated by muscarinic receptors in these cells. nih.gov

In studies with neuroblastoma cells , this compound has been referenced in the context of its potent ability to potentiate forskolin-stimulated cAMP accumulation. researchgate.net

Research on WI-38 fibroblasts demonstrated that this compound could attenuate the decrease in cAMP levels induced by carbachol, a cholinergic agonist. researchgate.net This supports the idea that the activation of phosphodiesterase is a component of muscarinic inhibition of cAMP accumulation in these cells. researchgate.net

While the broader class of xanthines, particularly IBMX, is widely used to induce differentiation in adipocytes and influence intracellular calcium in sensory neurons , specific studies detailing the direct effects of this compound on these processes were not prominent in the reviewed literature. serva.desigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

The primary and most consistently reported effect of this compound in cultured cells is its ability to increase intracellular levels of cAMP. This is achieved through the inhibition of cAMP phosphodiesterases, the enzymes responsible for cAMP degradation.

Astrocytoma Cells (1321N1): In these cells, this compound enhanced isoproterenol-stimulated cAMP accumulation. nih.gov This effect is attributed to its inhibition of a specific form of phosphodiesterase that is distinct from the calmodulin-stimulated PDE activated by muscarinic receptors. nih.gov

Fibroblasts (WI-38): The compound was shown to interfere with the carbachol-induced fall in cAMP levels, indicating its ability to counteract processes that lower cAMP by inhibiting PDE activity. researchgate.net

General Action: Across different cell and tissue types, the compound is recognized as a potent inhibitor of phosphodiesterases, leading to the potentiation of cAMP accumulation stimulated by various agents. researchgate.netscispace.com

The available scientific literature from the conducted searches does not provide specific data on the effects of this compound on cellular transport processes like 2-deoxyglucose uptake or broader metabolic pathways. Studies in this area have predominantly focused on the related compound, 1-methyl-3-isobutylxanthine (IBMX), which has been shown to inhibit 2-deoxyglucose uptake in rat adipocytes. nih.govuu.nl

The inhibition of phosphodiesterases and the subsequent increase in cAMP levels are known to influence fundamental cellular processes such as proliferation, differentiation, and apoptosis. serva.descientificlabs.co.ukcosmobio.co.jp For instance, increased cAMP levels, often induced by PDE inhibitors like IBMX, can lead to decreased proliferation, increased differentiation, and the induction of apoptosis in various cell types, including glioma stem cells and mesenchymal stem cells. serva.descientificlabs.co.uknih.gov However, specific studies detailing the influence of this compound on these particular endpoints were not found in the reviewed research. Its activity in WI-38 fibroblasts exposed to prostaglandin (B15479496) E1 has been noted in the context of increasing cAMP levels, a pathway linked to these cellular events. researchgate.net

Elucidation of Specific Biochemical Pathways Modulated by this compound

The principal biochemical pathway modulated by this compound is the cyclic nucleotide signaling pathway . Its mechanism of action is the direct inhibition of cyclic nucleotide phosphodiesterases (PDEs).

By inhibiting PDEs, this compound prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. researchgate.netscispace.com This elevation in cAMP can then activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates numerous substrate proteins to regulate a wide array of cellular functions. serva.de

Studies suggest a degree of selectivity in its action. For example, in 1321N1 astrocytoma cells, it did not inhibit the calmodulin-stimulated PDE, unlike other xanthine derivatives. nih.gov Furthermore, it is characterized as having very low activity as an adenosine-antagonist, which distinguishes it from other xanthines like theophylline (B1681296) and IBMX and makes it a more specific tool for studying PDE inhibition. researchgate.netscispace.comresearchgate.net

Utility as a Pharmacological Tool in Cellular and Molecular Biology Research

This compound is valued as a pharmacological tool in research due to its potent and relatively specific inhibitory action on cAMP phosphodiesterases. researchgate.netevitachem.comscispace.com

Its key advantages as a research tool include:

Potency: It is a highly potent inhibitor of PDEs involved in cAMP regulation. researchgate.netscispace.com

Specificity: It exhibits low activity as an antagonist at adenosine receptors, which is a common off-target effect of many xanthine derivatives. researchgate.netscispace.comresearchgate.net This specificity makes it particularly useful for dissecting the roles of PDEs in cellular signaling without the confounding effects of adenosine receptor blockade.

Mimicry of Signaling: It provides an excellent pharmacological method to mimic the effects of β-adrenoceptor stimulation on myocardial contractility, presumably through the elevation of cAMP. researchgate.net

These properties make this compound a valuable reagent for investigating cyclic nucleotide signaling pathways in a variety of cellular and molecular biology contexts. evitachem.comacs.org

Metabolic Pathways of Xanthines in Biological Systems Non Human, Mechanistic Focus

General Overview of Purine (B94841) and Xanthine (B1682287) Metabolism in Organisms

In a wide range of organisms, from bacteria and fungi to plants, xanthine is a pivotal intermediate in the catabolism of purines. wikipedia.orgresearchgate.net Purine metabolism is essential for the synthesis of nucleotides required for DNA and RNA replication and repair. mdpi.com The pathway begins with the breakdown of purine nucleotides, such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov

In this catabolic sequence, AMP is typically converted to inosine (B1671953) monophosphate (IMP) and then to hypoxanthine (B114508). mdpi.com Guanine is formed from GMP and can be directly deaminated to produce xanthine. researchgate.net Hypoxanthine is then oxidized to xanthine. mdpi.comresearchgate.net This makes xanthine a convergence point in the degradation of both primary purine bases. researchgate.net

Ultimately, xanthine is oxidized to uric acid, which in many non-primate mammals is further broken down by the enzyme uricase into the more soluble compound allantoin. researchgate.netnih.gov However, in organisms like birds, uric acid is the final product of purine metabolism due to the absence of a functional uricase gene. researchgate.net In plants, xanthine and its derivatives can also serve as precursors for the biosynthesis of purine alkaloids, such as caffeine (B1668208) and theobromine (B1682246). frontiersin.org

Enzymatic Transformations of Xanthine Derivatives (e.g., xanthine oxidase, methyltransferases)

The metabolism of xanthine and its derivatives is primarily orchestrated by a few key classes of enzymes.

Xanthine Oxidase (XO) is a crucial enzyme in the purine degradation pathway. wikipedia.orgashpublications.org It is a form of xanthine oxidoreductase that catalyzes the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid. wikipedia.orguniprot.org This enzyme is found in various species and tissues, including the liver and lungs. nih.govwikipedia.org The reaction involves the use of molecular oxygen and produces reactive oxygen species like hydrogen peroxide and superoxide (B77818) as byproducts. nih.govashpublications.org While it efficiently converts substrates like 1-methylxanthine (B19228) to 1-methyluric acid, it shows little activity towards 3-methylxanthine. wikipedia.org In addition to purines, xanthine oxidase can also act on other compounds, including aldehydes. wikipedia.orgnih.gov

Methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate. wikipedia.org In plants like coffee and tea, these enzymes are fundamental to the biosynthesis of caffeine and other methylated xanthines. frontiersin.orgnih.gov The process involves sequential methylation at different nitrogen positions on the xanthine ring. nih.gov For example, in coffee plants, caffeine synthesis involves three distinct methylation steps, with 7-methylxanthine (B127787) methyltransferase (CaMXMT) catalyzing the second step, the conversion of 7-methylxanthine to theobromine. nih.gov Different methyltransferases can exhibit high substrate specificity; CaMXMT, for instance, primarily methylates 7-methylxanthine. nih.gov

Cytochrome P450 (CYP) Enzymes are a large family of enzymes involved in the metabolism of a wide array of xenobiotics, including methylated xanthines like caffeine. wikipedia.org In mammals, CYP enzymes in the liver are responsible for the biotransformation of caffeine into its primary metabolites. researchgate.net The specific CYP isoforms involved and the primary metabolic pathways can differ between species. if-pan.krakow.pl For example, in humans, 3-N-demethylation is the main pathway for caffeine metabolism, whereas C-8-hydroxylation is dominant in rats, though both reactions are primarily catalyzed by the CYP1A2 isoform. if-pan.krakow.pl These enzymes are also responsible for the metabolism of various synthetic xanthine derivatives, often by oxidizing alkyl substituents. researchgate.net

Theoretical Metabolic Fate of 1-Isoamyl-3-isobutylxanthine in Cellular/Tissue Models

There is no specific experimental data available on the metabolic fate of this compound. However, based on the known metabolism of other N-alkyl substituted xanthines, a theoretical pathway can be proposed. The metabolism of this compound in a mammalian in vitro model, such as liver microsomes, would likely be dominated by the action of cytochrome P450 (CYP) enzymes. wikipedia.org

The primary sites of metabolic attack would be the N1-isoamyl and N3-isobutyl side chains. CYP-mediated oxidation is a common fate for alkyl groups. This can involve hydroxylation at various positions along the alkyl chains, leading to the formation of primary, secondary, or tertiary alcohols.

Hydroxylation of the Isoamyl Group: The isoamyl group at the N1 position could undergo oxidation at several carbon atoms. Omega (ω) oxidation at the terminal methyl group or omega-1 (ω-1) oxidation at the adjacent methylene (B1212753) group are common metabolic routes for alkyl chains. This would result in the formation of hydroxylated metabolites.

Hydroxylation of the Isobutyl Group: Similarly, the isobutyl group at the N3 position is a likely target for hydroxylation.

Further Oxidation: The initial alcohol metabolites could be further oxidized to form aldehydes, ketones, or carboxylic acids.

Dealkylation: N-dealkylation, the cleavage of the alkyl group from the xanthine core, is another possible metabolic pathway, although it may be less favorable than side-chain oxidation for longer alkyl groups.

The xanthine ring itself is generally more metabolically stable, but oxidation by xanthine oxidase to the corresponding uric acid derivative could occur, although substitution at the N1 and N3 positions may hinder this process. The presence of bulky alkyl groups might limit the molecule's ability to fit into the active site of xanthine oxidase. wisconsin.edu

Influence of Substituents on Metabolic Stability (in in vitro enzymatic systems)

The nature of the substituents on the xanthine core has a profound impact on the compound's metabolic stability in in vitro systems like liver microsomes. researchgate.net The size, length, and position of these substituents dictate how readily the molecule is recognized and metabolized by enzymes, particularly cytochrome P450s. wikipedia.orgresearchgate.net

Studies on various xanthine derivatives have revealed several key structure-metabolism relationships:

Alkyl Chain Length: The length of alkyl chains at the N1 and N3 positions significantly influences metabolic rate. For a series of 1-methyl-3-alkyl-substituted xanthines, it has been suggested that the metabolic rate increases with the length of the alkyl chain at the N3 position. semanticscholar.org

Position of Substitution: The position of the substituent is critical. Substitutions at the N1 and N3 positions are common in pharmacologically active xanthines. nih.gov In contrast, alkylation at the N7 position often leads to different pharmacological and metabolic profiles. nih.gov Research on certain P-glycoprotein modulators showed that elongating substituents at the N1 and N3 positions increased efficacy, while elongation at the C8 position decreased it. nih.gov

Bulky Substituents: Introducing bulky or complex substituents can either increase or decrease metabolic stability. For example, in a study of adenosine A1 receptor ligands, replacing an 8-cyclopentyl group with an 8-cyclobutyl group resulted in a more metabolically stable compound in rat liver microsomes. mdpi.com However, adding a methyl group to the cyclobutyl ring (8-(1-methylcyclobutyl)) decreased the stability compared to the unsubstituted cyclobutyl analog. mdpi.com

The following interactive table presents data on the metabolic stability of several C8-substituted xanthine derivatives in rat liver microsomes, illustrating the impact of the C8 substituent on the metabolic half-life (t½) and intrinsic clearance (CLint).

Table 1: Metabolic Stability of C8-Substituted Xanthine Derivatives in Rat Liver Microsomes

| Compound | C8-Substituent | In Vitro t½ (min) | CLint (μL/min/mg protein) |

|---|---|---|---|

| CPFPX | Cyclopentyl | 14.0 | 49.5 |

| CBX | Cyclobutyl | 35.1 | 19.8 |

| MCBX | 1-Methylcyclobutyl | 23.9 | 29.0 |

Data sourced from a study on the relevance of in vitro metabolism models for PET radiotracer development. mdpi.com

This data clearly shows that even subtle changes to a substituent, such as the size of a cycloalkyl ring or the addition of a single methyl group, can lead to significant differences in metabolic stability. mdpi.com

Future Research Trajectories and Unexplored Potential of 1 Isoamyl 3 Isobutylxanthine

Development of Novel Synthetic Routes for Improved Yields or Stereoselectivity

The synthesis of 1,3-substituted xanthines has traditionally relied on methods like the Traube purine (B94841) synthesis, which can involve lengthy processes and harsh reaction conditions. uniroma1.itacs.org Modern synthetic chemistry offers several avenues to improve the preparation of 1-isoamyl-3-isobutylxanthine, focusing on efficiency, yield, and sustainability.

Future research could focus on optimizing and applying newer, more practical methods to the specific synthesis of this compound. acs.org For instance, a base-promoted condensation of an appropriate imidazole (B134444) precursor with carbamates, followed by alkylation, presents a milder alternative to classical routes. uniroma1.itacs.org This approach can be enhanced by using phase-transfer catalysts to facilitate the alkylation step under gentle conditions, improving yields and simplifying purification. acs.org

Another promising trajectory is the adoption of microwave-assisted synthesis. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times for the key ring-closure step in xanthine (B1682287) synthesis, often from hours or days to mere minutes, while also improving yields. nih.govresearchgate.net The development of one-pot procedures, which combine multiple synthetic steps (such as acylation, reduction, and cyclodehydration) without isolating intermediates, could further streamline the synthesis, making it more efficient and cost-effective. thieme-connect.com

While this compound itself is achiral, the development of stereoselective synthetic routes will be crucial for creating future analogs with chiral centers, which could offer enhanced potency or selectivity for specific biological targets.

| Feature | Classical Synthetic Routes (e.g., Traube) | Modern Synthetic Routes |

| Conditions | Often harsh, requiring high temperatures and strong bases/acids. acs.orgnih.gov | Milder, utilizing base-promoted condensation and phase-transfer catalysts. acs.org |

| Reaction Time | Can be lengthy, often exceeding 24 hours. acs.orgnih.gov | Significantly reduced, especially with microwave-assisted techniques. nih.govresearchgate.net |

| Efficiency | May involve multiple, separate steps with intermediate purification. thieme-connect.com | Can be adapted into efficient one-pot procedures. thieme-connect.com |

| Reagents | May utilize toxic or harsh reagents. uniroma1.it | Avoids some of the more toxic reagents used in classical methods. uniroma1.it |

Discovery of New Biological Targets and Off-Target Interactions

The primary established biological targets of this compound are cyclic AMP (cAMP) phosphodiesterases (PDEs). researchgate.net Its utility as a research tool stems from its potent inhibition of these enzymes coupled with a very low affinity for adenosine (B11128) receptors, a common target for other xanthines like theophylline (B1681296). scispace.comresearchgate.net This selectivity allows for the specific study of cAMP-mediated pathways. researchgate.net However, the vast landscape of cellular proteins suggests that other, currently unknown, targets and off-target interactions may exist.

Future research should aim to uncover these novel interactions, which could open new therapeutic avenues. Recent studies on the broader xanthine scaffold provide intriguing leads:

Ryanodine Receptors (RyRs): Research suggests that RyRs, critical intracellular calcium release channels, should be considered potential off-targets for various xanthine derivatives. pnas.org Investigating whether this compound modulates RyR activity could reveal new applications in cardiac or musculoskeletal conditions. pnas.org

Metabolic Enzymes: In a significant discovery, certain xanthine derivatives have been identified as allosteric inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a key enzyme in one-carbon metabolism that is upregulated in cancer. acs.org Screening this compound against MTHFD2 and other metabolic enzymes could uncover unexpected roles in oncology. The allosteric nature of this binding is particularly notable, as such inhibitors can offer greater selectivity and fewer side effects compared to active-site inhibitors. acs.org

Ion Channels: A novel xanthine derivative was discovered to be an activator of KATP channels, which are crucial in regulating insulin (B600854) secretion. nih.gov This finding suggests that the xanthine structure is capable of interacting with a diverse range of ion channels, warranting investigation into whether this compound has any such effects.

| Target Class | Known/Potential Target | Potential Application/Significance |

| Established Target | Cyclic Nucleotide Phosphodiesterases (PDEs) | Regulation of cAMP signaling, inflammation, bronchodilation. researchgate.netrxlist.comnih.gov |

| Known Non-Target | Adenosine Receptors | High selectivity as a PDE inhibitor, making it a useful research probe. scispace.comresearchgate.net |

| Potential New Target | Ryanodine Receptors (RyRs) | Modulation of intracellular calcium, potential role in cardiac/muscle function. pnas.org |

| Potential New Target | MTHFD2 (Allosteric Site) | Cancer therapy, targeting one-carbon metabolism. acs.org |

| Potential New Target | KATP Channels | Regulation of insulin secretion, potential role in metabolic disorders. nih.gov |

Advanced Mechanistic Studies using Contemporary Cellular and Molecular Techniques

To move beyond its current characterization, future studies must employ state-of-the-art techniques to dissect the cellular and molecular consequences of this compound activity.

Modern biological tools can precisely define the compound's mechanism of action.

Gene Editing: CRISPR-Cas9 and other gene-editing technologies can be used to systematically knock out or mutate specific PDE isoforms in cell lines. By treating these modified cells with this compound, researchers can unequivocally confirm its primary targets and quantify its selectivity in a living system. This approach can also validate or dismiss potential new targets identified through screening.

Proteomics and Phosphoproteomics: Since this compound inhibits cAMP degradation, its primary effect is to elevate the activity of Protein Kinase A (PKA) and other cAMP effectors. rxlist.com Mass spectrometry-based proteomics can provide a global, unbiased view of how the compound alters the cellular proteome. More specifically, phosphoproteomics can map the downstream signaling cascade by identifying which proteins become phosphorylated or dephosphorylated upon treatment, offering a detailed snapshot of the drug's functional impact. Such approaches are used to understand the complex remodeling that occurs during cellular processes like adipocyte differentiation, where other xanthines are used. biorxiv.org

Traditional 2D cell culture models often fail to replicate the complex architecture and physiology of human tissues. nih.govrsc.org Organoids and microfluidic "organ-on-a-chip" platforms offer more physiologically relevant environments for testing. nih.govfrontiersin.org

Organoids: Future studies could use lung, brain, or other patient-derived organoids to study the effects of this compound in a 3D, tissue-like context. frontiersin.orgnih.gov For example, lung organoids could be used to model its bronchodilatory and anti-inflammatory effects with greater accuracy than simple cell lines. rsc.org

Microfluidic Systems: These "organ-on-a-chip" platforms allow for the precise control of the cellular microenvironment, including fluid flow that mimics blood circulation. frontiersin.orgnih.gov Integrating organoids into these systems can be used to study drug efficacy, model disease progression, and even connect multiple "organ" systems to assess systemic effects. nih.govnih.gov Such platforms would be invaluable for advanced preclinical testing of this compound and its future derivatives.

Theoretical Applications as a Probe for Specific Biological Systems